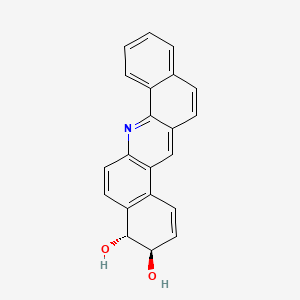
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is of significant interest in scientific research due to its potential biological activities and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- typically involves the dihydroxylation of Dibenz(a,h)acridine. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of Dibenz(a,h)acridine.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand in combination with OsO4 to achieve enantioselective dihydroxylation, resulting in the formation of the trans-diol.
Industrial Production Methods
Industrial production of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is less common due to its specialized applications. the methods mentioned above can be scaled up for larger-scale synthesis if required.
化学反応の分析
Types of Reactions
Reduction: The compound can be reduced to form dihydro derivatives with fewer aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
科学的研究の応用
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用機序
The biological activity of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is primarily due to its ability to interact with DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .
類似化合物との比較
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with similar mutagenic and carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: Another PAH with a similar structure and biological effects.
Uniqueness
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. The presence of hydroxyl groups at the 3,4-positions makes it distinct from other PAHs .
特性
CAS番号 |
102421-84-1 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC名 |
(18R,19R)-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-8-15-16(21(19)24)7-9-18-17(15)11-13-6-5-12-3-1-2-4-14(12)20(13)22-18/h1-11,19,21,23-24H/t19-,21-/m1/s1 |
InChIキー |
JXOBUUFRFLEJJR-TZIWHRDSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=C[C@H]([C@@H]5O)O)N=C32 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)N=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















